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molecular formula C6Cl9N3 B1294688 2,4,6-Tris(trichloromethyl)-1,3,5-triazine CAS No. 6542-67-2

2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Cat. No. B1294688
M. Wt: 433.1 g/mol
InChI Key: DXUMYHZTYVPBEZ-UHFFFAOYSA-N
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Patent
US07449574B2

Procedure details

Aluminum bromide (0.5 g, 0.0019 mol) was added to a solution of the compound 5a (4.4 g, 0.019 mol) obtained in the above (1) dissolved in trichloroacetonitrile (43 g, 0.298 mol). Dry hydrogen chloride gas was passed through the reaction mixture at −10° C. for 2 hours. Then, the mixture was stirred at room temperature for one day. Trichloroacetonitrile was removed under reduced pressure. The residue was purified by a column (hexane/ethyl acetate=9/1). As a result, the mixture of 2,4-trichloromethyl-(2′-acetylbiphenyl)-6-triazine (5b) and 2,4,6-tris(trichloromethyl)-1,3,5-triazine was obtained. These two products were not separated since they have similar solubility in any solvent.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:6])([Cl:5])[C:3]#[N:4].[ClH:7]>>[Cl:1][C:2]([Cl:6])([Cl:5])[C:3]1[N:4]=[C:3]([C:2]([Cl:1])([Cl:7])[Cl:7])[N:4]=[C:3]([C:2]([Cl:6])([Cl:5])[Cl:1])[N:4]=1

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
ClC(C#N)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred at room temperature for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Trichloroacetonitrile was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by a column (hexane/ethyl acetate=9/1)
ADDITION
Type
ADDITION
Details
As a result, the mixture of 2,4-trichloromethyl-(2′-acetylbiphenyl)-6-triazine (5b)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
ClC(C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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